molecular formula C43H54N4O11 B14889608 N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-succinate, triethylamine salt

N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-succinate, triethylamine salt

Cat. No.: B14889608
M. Wt: 802.9 g/mol
InChI Key: MCJPDWVARNZBNE-IDRVPNEDSA-N
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Description

The compound with the identifier “MFCD30475570” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD30475570” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. One common synthetic route includes:

    Starting Materials: The synthesis begins with readily available starting materials such as aromatic compounds and specific functional groups.

    Reaction Steps: The process involves multiple steps, including nitration, reduction, and cyclization reactions. Each step requires specific reagents and conditions, such as controlled temperatures, catalysts, and solvents.

    Purification: After the synthesis, the compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of “MFCD30475570” is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

“MFCD30475570” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic media.

    Reduction: Sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD30475570” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD30475570” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Properties

Molecular Formula

C43H54N4O11

Molecular Weight

802.9 g/mol

IUPAC Name

4-[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine

InChI

InChI=1S/C37H39N3O11.C6H15N/c1-23(41)38-30-20-21-40(36(45)39-30)35-34(48-4)33(51-32(44)19-18-31(42)43)29(50-35)22-49-37(24-8-6-5-7-9-24,25-10-14-27(46-2)15-11-25)26-12-16-28(47-3)17-13-26;1-4-7(5-2)6-3/h5-17,20-21,29,33-35H,18-19,22H2,1-4H3,(H,42,43)(H,38,39,41,45);4-6H2,1-3H3/t29-,33-,34-,35-;/m1./s1

InChI Key

MCJPDWVARNZBNE-IDRVPNEDSA-N

Isomeric SMILES

CCN(CC)CC.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O)OC

Canonical SMILES

CCN(CC)CC.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O)OC

Origin of Product

United States

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